Verapamil-d6 Hydrochloride

Description

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling is a technique where atoms in a molecule are substituted with their heavier, stable isotopes. metsol.comcreative-proteomics.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), contain extra neutrons compared to their more abundant counterparts but are chemically identical and non-radioactive. metsol.comaap.orgnih.gov This mass difference, however, makes them distinguishable by analytical techniques like mass spectrometry. nih.gov The core principle is that the labeled compound behaves almost identically to the unlabeled version in chemical and biological processes. creative-proteomics.com This allows researchers to use the labeled molecule as a tracer to follow its path and transformation within a complex system, providing clear insights into metabolic pathways and reaction kinetics. nih.govcreative-proteomics.com

The substitution of hydrogen (protium) with its heavier isotope, deuterium, introduces subtle but significant changes in molecular behavior, primarily due to the mass difference. humanjournals.com A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. humanjournals.comajchem-a.comrsc.org This increased bond stability requires more energy to break. rsc.org In metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, replacing it with a C-D bond can slow down the reaction rate. nih.govdovepress.com This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). humanjournals.comnih.gov The magnitude of the KIE can vary but provides a powerful tool for studying reaction mechanisms, particularly those catalyzed by enzymes like the cytochrome P450 (P450) family, which are central to drug metabolism. researchgate.netnih.gov

Overview of Verapamil (B1683045) as a Model Compound in Pre-clinical and Mechanistic Studies

Verapamil is a well-characterized calcium channel blocker that is extensively used as a model compound in preclinical and mechanistic research. frontiersin.orgnih.gov Its value in research stems from its complex metabolism and its interaction with key proteins involved in drug disposition. Verapamil is a known substrate for cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for drug metabolism in the liver and intestine. medchemexpress.comahajournals.org It is also a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter that pumps drugs out of cells, including across the blood-brain barrier. nih.govmedchemexpress.com

Due to these properties, verapamil is frequently used in preclinical studies to investigate drug-drug interactions, the role of P-gp in drug resistance, and the contribution of intestinal versus hepatic first-pass metabolism. ahajournals.orgresearchgate.net Studies have utilized verapamil in various preclinical models, including those for hyperglycemic stroke and tuberculosis, to explore its therapeutic mechanisms and pharmacokinetic properties. frontiersin.orgmedrxiv.org Its enantiomers, (R)- and (S)-verapamil, exhibit different pharmacokinetic and pharmacodynamic profiles, further establishing it as a useful tool for studying stereoselective metabolism and transport. nih.govacs.org

Rationale for Utilizing Verapamil-d6 Hydrochloride in Research

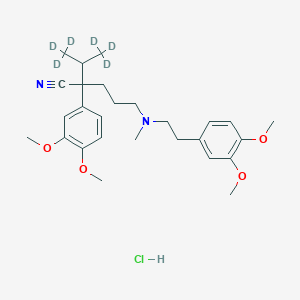

This compound is the deuterated form of verapamil hydrochloride, containing six deuterium atoms. medchemexpress.comlgcstandards.com This isotopic labeling makes it an indispensable tool in modern analytical and metabolic research for several key reasons. Its near-identical chemical behavior to unlabeled verapamil, combined with its distinct molecular weight, allows it to serve specialized roles that enhance the precision and depth of scientific investigations. aptochem.com

In bioanalytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), an internal standard is essential for achieving precision and accuracy. clearsynth.comscioninstruments.com The ideal internal standard is a stable isotope-labeled version of the analyte, making Verapamil-d6 a perfect choice for quantifying verapamil. aptochem.com

During sample preparation and analysis, variations can occur in extraction efficiency, injection volume, and ionization efficiency within the mass spectrometer. aptochem.com Because Verapamil-d6 is chemically and physically almost identical to verapamil, it experiences the same variations during these processes. aptochem.comscioninstruments.com It co-elutes with the unlabeled drug during chromatography but is distinguished by the mass spectrometer due to its higher mass. aptochem.com By adding a known amount of Verapamil-d6 to a sample, researchers can calculate the concentration of the unlabeled verapamil by comparing the ratio of their respective signals. clearsynth.com This method effectively compensates for analytical variability, ensuring that the quantification is robust and reliable. aptochem.comtexilajournal.com This approach has been successfully applied in studies determining the concentrations of verapamil and its metabolite, norverapamil (B1221204), in human plasma. medrxiv.orgresearchgate.net

The use of stable isotope-labeled compounds like Verapamil-d6 is highly advantageous for studying the complexities of drug metabolism. nih.gov Researchers can administer both the labeled and unlabeled drug simultaneously—for instance, one intravenously and the other orally—to trace their distinct fates within the body. ahajournals.org This "isotope-IV" study design allows for precise determination of pharmacokinetic parameters. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Verapamil D6 Hydrochloride

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Verapamil-d6 hydrochloride involves sophisticated methods to ensure the precise and stable incorporation of deuterium atoms at specific molecular positions. These methods are designed to achieve high levels of deuteration and isotopic purity.

Regioselective Deuteration Techniques for Specific Labeling (e.g., Isopropyl-d6)

Regioselective deuteration is critical for creating Verapamil-d6 with deuterium atoms specifically located on the isopropyl group. One established method involves the use of deuterated reagents during the synthesis process. For instance, the synthesis can start from precursors where the isopropyl group is already deuterated.

A common strategy for introducing the isopropyl-d6 group is through the use of deuterated isopropylating agents in the alkylation step of a suitable nitrile precursor. This ensures that the six hydrogen atoms of the isopropyl moiety are replaced by deuterium.

Another approach involves a Lewis acid-catalyzed hydrogen-deuterium exchange. For example, a reaction using B(C6F5)3 as a catalyst with acetone-d6 (B32918) can achieve high levels of deuterium incorporation at specific C-H bonds, including those beta to a nitrogen atom, which is relevant to the verapamil (B1683045) structure. nih.gov This method has been shown to be scalable, affording high yields and greater than 93% deuterium incorporation. nih.gov Site-specific deuteration can also be achieved using organocatalysts like isopropylamine (B41738) in the presence of D2O and AcOD, which has been applied to the synthesis of deuterated drug precursors. acs.orgnih.gov

The chemical name for (S)-(-)-Verapamil-d6 HCl, where the isopropyl group is deuterated, is (S)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride. synzeal.comcleanchemlab.com

Stereoselective Synthesis of Enantiomeric Verapamil-d6 Forms (e.g., (R)-(+)-Verapamil-d6, (S)-(-)-Verapamil-d6)

Verapamil possesses a chiral center, and its enantiomers, (R)-(+)-Verapamil and (S)-(-)-Verapamil, exhibit different pharmacological activities. nih.gov Consequently, the stereoselective synthesis of their deuterated analogs is of significant interest.

The synthesis of enantiomerically pure Verapamil-d6 often employs chiral starting materials or chiral catalysts. A notable method is the palladium-catalyzed enantioselective Heck arylation of acyclic olefins, which can establish the crucial quaternary stereocenter with high enantiomeric ratios (up to >99:1). nih.govresearchgate.net This approach has been successfully applied to the concise total synthesis of (R)-Verapamil. nih.govresearchgate.net

Another strategy involves the use of chiral sulfoxides produced by microbial biotransformations, which can then be converted to the desired enantiomer of a verapamil analog. nih.gov By incorporating deuterated building blocks into these established enantioselective synthetic routes, the corresponding (R)-(+)-Verapamil-d6 and (S)-(-)-Verapamil-d6 can be obtained.

Purification Strategies for Deuterated Analogues

Following synthesis, the purification of this compound is essential to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other by-products. Chromatographic techniques are the primary methods for purification. smolecule.com

High-performance liquid chromatography (HPLC) is a widely used technique for purifying deuterated compounds. core.ac.ukresearchgate.net Normal-phase or reverse-phase HPLC can be employed, depending on the specific properties of the impurities. For enantiomerically specific syntheses, chiral chromatography is necessary to separate the (R) and (S) enantiomers of Verapamil-d6. researchgate.net

Crystallization is another key purification step. The crude deuterated verapamil can be converted to its hydrochloride salt and then crystallized from a suitable solvent, such as ethyl acetate, to yield a pure, solid product. google.com

Comprehensive Structural and Isotopic Characterization

Rigorous analytical methods are required to confirm the correct structure, the precise location of the deuterium atoms, and the isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For deuterated compounds, both ¹H NMR and ²H (Deuterium) NMR are invaluable.

In the ¹H NMR spectrum of Verapamil-d6, the absence or significant reduction of signals corresponding to the protons on the isopropyl group confirms the successful incorporation of deuterium at that position. hmdb.ca The remaining signals in the spectrum can be compared to the spectrum of non-deuterated Verapamil to ensure the integrity of the rest of the molecule. researchgate.netnih.gov 2D NMR techniques can further aid in the complete assignment of proton and carbon signals. niu.edu

²H NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration.

High-Resolution Mass Spectrometry for Isotopic Purity and Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight and elemental composition of Verapamil-d6 with high accuracy. This technique can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass difference.

By analyzing the mass spectrum, the isotopic purity of the sample can be determined. This involves quantifying the relative abundance of the desired d6 species compared to d0, d1, d2, d3, d4, and d5 species. This data is crucial for ensuring that the deuterated standard is suitable for its intended use in quantitative bioanalytical studies. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method used for the quantification of verapamil and its metabolites, including the deuterated internal standards. researchgate.netresearchgate.netresearchgate.net

Table 1: Compound Names

| Compound Name |

|---|

| This compound |

| (R)-(+)-Verapamil-d6 |

| (S)-(-)-Verapamil-d6 |

| (R)-(+)-Verapamil |

| (S)-(-)-Verapamil |

| Verapamil |

| Acetone-d6 |

| (S)-(-)-Verapamil-d6 HCl |

Advanced Analytical Method Development and Validation for Verapamil D6 Hydrochloride and Its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The quantification of Verapamil-d6 Hydrochloride, a deuterated isotopologue of Verapamil (B1683045), is fundamental in pharmacokinetic and bioanalytical studies where it serves as an ideal internal standard. Its chemical similarity to the parent drug, Verapamil, ensures analogous behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry. The development of robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is paramount for its accurate measurement in complex biological fluids.

LC-MS/MS methods for this compound are frequently developed and validated using non-human biological matrices, such as rat plasma, to support preclinical drug metabolism and pharmacokinetic (DMPK) studies. nih.govnih.gov These matrices present significant analytical challenges due to the presence of endogenous components like lipids, proteins, and other metabolites that can interfere with the analysis and suppress the ionization of the target analyte. Therefore, meticulous method development is required to ensure sensitivity, selectivity, and accuracy. The use of Verapamil-d6 as an internal standard is a common strategy in the bioanalysis of verapamil and its metabolites. lcms.cz

Effective chromatographic separation is critical to isolate Verapamil-d6 from endogenous matrix components and from the non-labeled Verapamil and its metabolites. Given that Verapamil is a chiral compound administered as a racemate, enantioselective separation is often a key objective in bioanalytical methods. Chiral stationary phases (CSPs) are employed to resolve the (S)-(-)- and (R)-(+)-enantiomers.

Research in rat plasma has demonstrated the successful use of specialized chiral columns for this purpose. For instance, a novel method utilized a superficially porous silica (B1680970) isopropyl-cyclofructan 6 chiral column to achieve enantioselective analysis. nih.gov Another study employed a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral column, also for analysis in rat plasma. core.ac.uk The optimization of mobile phase composition, including the use of organic modifiers like acetonitrile (B52724) and methanol (B129727) along with additives such as trifluoroacetic acid and ammonium (B1175870) formate (B1220265), is crucial for achieving optimal peak shape, resolution, and retention times. nih.govnih.gov

Table 1: Examples of Optimized Chiral Chromatographic Conditions for Verapamil Analysis in Rat Plasma

| Parameter | Condition 1 |

|---|---|

| Chiral Column | Superficially porous silica isopropyl-cyclofructan 6 (LarihcShell-P, LSP) |

| Mobile Phase | Isocratic: acetonitrile: trifluoroacetic acid: 10 mM ammonium formate (100 : 0.1 : 0.1, v/v/v) |

| Flow Rate | 0.3 mL/min |

| Internal Standard | Sulpride |

| Reference | nih.gov |

Tandem mass spectrometry is employed for its high selectivity and sensitivity. Analytes are typically ionized using a positive electrospray ionization (ESI+) source before entering the mass spectrometer. nih.govresearchgate.net For quantification, the instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. nih.gov

For Verapamil, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 455.3. nih.gov Upon collision-induced dissociation (CID), it produces characteristic product ions, with a major fragment at m/z 165.2, corresponding to the stable 3,4-dimethoxyphenylethylamine moiety. researchgate.net

Since Verapamil-d6 contains six deuterium (B1214612) atoms on the isopropyl group, its molecular weight is increased by six mass units. Therefore, the precursor ion for Verapamil-d6 is [M+6+H]⁺, with an m/z of approximately 461.3. The fragmentation process that yields the m/z 165.2 product ion does not involve the deuterated isopropyl group. Consequently, the most specific and commonly monitored MRM transition for this compound is the transition from the deuterated precursor ion to the non-deuterated product ion.

Table 2: Representative MRM Transitions for Verapamil and Verapamil-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

|---|---|---|---|

| Verapamil | 455.3 | 165.2 | Protonated molecule to stable fragment transition. researchgate.netnih.gov |

Validation of the bioanalytical method is essential to demonstrate its reliability for the intended application. This process is conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is from the analyte of interest only. To evaluate this, blank biological matrix samples (e.g., rat plasma) from at least six different sources are analyzed to investigate for potential interferences at the retention time of Verapamil-d6 and the parent analyte. The absence of any significant peaks in the MRM chromatograms for the analyte and internal standard demonstrates the method's selectivity against endogenous matrix components. researchgate.net

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration interval over which the method is precise and accurate. To determine this, a calibration curve is constructed by analyzing samples with known concentrations of the analyte. A linear least-squares regression analysis is typically performed on the peak area ratios of the analyte to the internal standard (Verapamil-d6) versus the nominal analyte concentrations. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99. nih.gov

The dynamic range must be appropriate for the expected concentrations in the study samples. For verapamil analysis in non-human plasma, linear ranges are commonly established from low nanogram per milliliter (ng/mL) levels to several hundred ng/mL.

Table 3: Examples of Linearity and Dynamic Range in Verapamil Bioanalytical Methods

| Biological Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Rat Plasma (enantiomers) | 0.5 - 500 | ≥ 0.997 | nih.gov |

Rigorous Validation of Quantitative Bioanalytical Methods

Accuracy and Precision Determinations (Inter- and Intra-day Variability)

The cornerstone of any validated bioanalytical method is its ability to produce consistent and accurate results. Accuracy refers to the closeness of a measured value to a known standard or true value, while precision measures the reproducibility of these results. wisdomlib.org These parameters are assessed through inter-day (between days) and intra-day (within the same day) variability experiments. wisdomlib.org

For the analysis of verapamil, methods are developed to ensure high accuracy and precision across a range of concentrations. Intra-day precision, often expressed as the coefficient of variation (%CV), for verapamil hydrochloride has been reported to be between 1.95% and 3.18%. mdpi.com Inter-day precision was similarly robust, with %CV values ranging from 2.03% to 3.68%. mdpi.com In another study, intra-run imprecision was less than 5.1% for quality control samples, and inter-batch imprecision was less than 5.8%. nih.gov

Accuracy is typically reported as the percentage of the nominal concentration or relative error (%RE). For verapamil, accuracy values have been demonstrated to be excellent, ranging from 98.96% to 102.16%, with a %RE between -1.04% and 2.16%. mdpi.com Another analysis showed accuracy between 98.2% and 100.8% for inter-batch quality control samples. nih.gov These low variability and high accuracy figures underscore the reliability of the analytical methods used for quantifying verapamil, for which this compound is the ideal internal standard.

Table 1: Inter-day and Intra-day Precision and Accuracy for Verapamil Analysis

| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

|---|---|---|---|---|

| Precision & Accuracy | Low QC | 3.18 | 3.68 | 2.16 |

| Medium QC | 2.55 | 2.89 | -0.55 |

Data synthesized from representative values found in bioanalytical literature for verapamil. mdpi.com

Extraction Efficiency and Matrix Effect Investigations

Analyzing compounds in complex biological matrices like plasma or urine requires an effective extraction step to isolate the analyte from interfering substances. The efficiency of this process is quantified as extraction recovery. Furthermore, co-eluting endogenous components from the matrix can enhance or suppress the ionization of the analyte in mass spectrometry, a phenomenon known as the matrix effect. nih.gov

For verapamil, liquid-liquid extraction is a common and effective sample preparation technique. nih.gov The goal is to achieve high and consistent recovery. Studies have demonstrated total recovery rates for verapamil and its deuterated standard to be greater than 97%, indicating an efficient extraction process with minimal matrix effect. lcms.cz Another report cites a recovery of 101.98 ± 2.76%, showcasing the method's effectiveness. mdpi.com

The use of a stable, isotopically labeled internal standard like this compound is the gold standard for mitigating matrix effects. Because Verapamil-d6 is chemically identical to the analyte (verapamil) but mass-shifted, it experiences the same extraction variability and ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized, leading to highly accurate and precise quantification. lcms.cz

Table 2: Extraction and Matrix Effect Parameters for Verapamil Analysis

| Parameter | Verapamil | Verapamil-d6 (Internal Standard) |

|---|---|---|

| Extraction Recovery (%) | >97 | >97 |

| Matrix Effect | Compensated by IS | Compensated by IS |

Data based on findings for verapamil analysis where deuterated standards are employed. mdpi.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Specific Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and thermally stable compounds. oup.comoup.com In the context of drug analysis, GC-MS has been employed for the determination of verapamil and its primary metabolite, norverapamil (B1221204), in various biological specimens. oup.comnih.gov

The process involves extracting the drug from the biological matrix, often followed by a derivatization step to increase volatility and improve chromatographic properties. The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing definitive identification and quantification. oup.com

While HPLC is often preferred for its ease of use with non-volatile compounds, GC-MS offers high chromatographic resolution and specificity. oup.com Studies have shown that GC-MS can effectively separate verapamil from its metabolites. nih.gov The use of this compound as an internal standard in GC-MS analysis is critical for correcting any variability during sample preparation and injection, thereby ensuring the accuracy of the quantification of verapamil and its metabolites. lcms.cz

Specialized Spectroscopic Applications for Mechanistic Insights

Deuterium Nuclear Magnetic Resonance (²H-NMR) is a specialized spectroscopic technique that provides detailed insights into the molecular dynamics, structure, and orientation of molecules. youtube.com By selectively replacing hydrogen atoms with deuterium, as in this compound, specific sites within the molecule can be probed. Since the deuterium nucleus has a nuclear spin of 1, its NMR signals are distinct from hydrogen. youtube.com

²H-NMR can be used to study the mobility of the deuterated methyl groups on the verapamil molecule. acs.org Changes in the NMR lineshape and relaxation times can reveal information about the rate and nature of molecular motions, such as rotations around chemical bonds. acs.org This technique is particularly valuable for investigating how a drug molecule like verapamil interacts with its biological target, such as a cell membrane or an ion channel. By observing changes in the dynamics of the deuterated parts of the molecule upon binding, researchers can infer details about the binding mechanism and the conformational changes that occur. nih.gov

The substitution of hydrogen with deuterium offers significant advantages in enhancing the resolution and clarity of various spectroscopic analyses.

In Mass Spectrometry (MS) , the primary benefit of using this compound as an internal standard is the mass difference. The six deuterium atoms increase the mass of the molecule by approximately six Daltons. This mass shift allows the mass spectrometer to easily distinguish between the analyte (verapamil) and the internal standard, even if they co-elute chromatographically. This clear separation prevents signal overlap and is fundamental to the accuracy of isotope dilution mass spectrometry.

Mechanistic and Metabolic Investigations Using Verapamil D6 Hydrochloride As a Probe

In Vitro Metabolic Fate Studies of Deuterated Verapamil (B1683045)

The use of deuterated verapamil has been instrumental in elucidating its biotransformation processes in various in vitro systems. These studies provide foundational knowledge on how the compound is metabolized before entering more complex biological systems.

Biotransformation in Subcellular Fractions (e.g., Rat Liver Microsomes)

Studies utilizing rat liver microsomes have been pivotal in understanding the initial steps of verapamil metabolism. In this system, verapamil undergoes extensive biotransformation, primarily through O-demethylation and N-dealkylation. amegroups.cnresearchgate.net Research has identified eight distinct metabolites in rat liver microsomal incubates. amegroups.cnresearchgate.net These include isomers of O-demethyl-verapamil and N-dealkylated derivatives. amegroups.cnresearchgate.net The relative contribution of these pathways can be concentration-dependent. amegroups.cn

A study using a pseudoracemic mixture of (S)-(-)-verapamil-d6 and (R)-(+)-verapamil-d0 in rat liver microsomes revealed stereoselectivity in the O-demethylation process. nih.gov Specifically, the formation of one of the monophenolic metabolites showed a significant preference for the (S)-enantiomer. nih.gov This highlights the utility of deuterated analogs in dissecting the stereochemical aspects of drug metabolism.

The rapid metabolism of verapamil in rat liver microsomes, with a half-life of less than 10 minutes, confirms the viability of this in vitro system for metabolic profiling studies. mdpi.com

Metabolic Pathways in Primary Cell Culture Systems (e.g., Hepatocytes of non-human origin)

Primary rat hepatocytes have also been used to investigate the metabolism of verapamil. In these cell cultures, a complex array of 25 phase I and 14 phase II metabolites have been identified. nih.gov The metabolic pathways observed include oxidative dealkylation, hydroxylation, and the formation of glucuronides and even a glucoside. nih.gov Furthermore, studies in rat hepatocytes have demonstrated the preferential metabolism of the S-enantiomer of verapamil, showcasing the stereoselective nature of its biotransformation. nih.gov

Identification and Structural Elucidation of Phase I and Phase II Metabolites

The identification of verapamil's metabolites has been a significant area of research. In rat liver microsomes, eight metabolites were identified, including O-demethyl-verapamil isomers and N-dealkylated derivatives. amegroups.cnresearchgate.net More extensive studies in rat models have identified a total of 71 metabolites in plasma, urine, and feces. core.ac.uk These include 54 phase I metabolites and 17 phase II metabolites. core.ac.uk The primary phase I metabolic pathways are N-demethylation, O-demethylation, and N-dealkylation, with subsequent phase II reactions involving glucuronidation and sulfation. core.ac.uk

In primary human hepatocytes, 21 Phase I and 16 Phase II metabolites have been identified. nih.gov Many of the Phase II metabolites (glucuronides) and several of the Phase I (oxidative) metabolites were previously unreported. nih.gov

Table 1: Summary of Verapamil Metabolites Identified in Various In Vitro and In Vivo Systems

| System | Number of Metabolites Identified | Primary Metabolic Pathways | Reference |

|---|---|---|---|

| Rat Liver Microsomes | 8 | O-demethylation, N-dealkylation | amegroups.cn, researchgate.net |

| Primary Rat Hepatocytes | 39 (25 Phase I, 14 Phase II) | Oxidative dealkylation, hydroxylation, glucuronidation, glucosidation | nih.gov |

| Rat (in vivo) | 71 (54 Phase I, 17 Phase II) | N-demethylation, O-demethylation, N-dealkylation, glucuronidation, sulfation | core.ac.uk |

Characterization of Enzyme Systems Involved in Deuterated Verapamil Metabolism

The metabolism of verapamil is predominantly carried out by the cytochrome P450 (CYP) enzyme system.

Multiple CYP isoenzymes are involved in the metabolism of verapamil. CYP3A4, CYP3A5, and CYP2C8 play a major role in its biotransformation. researchgate.netnih.gov Specifically, CYP3A4 and CYP1A2 are primarily responsible for N-dealkylation, while the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, is involved in O-demethylation. researchgate.netnih.govdrugbank.com

CYP3A4 exhibits stereoselective preferences; it predominantly produces the metabolite D-617 from R-verapamil, whereas norverapamil (B1221204) is the main product from S-verapamil. pharmgkb.org CYP3A5, on the other hand, appears to metabolize both enantiomers to norverapamil equally. pharmgkb.org CYP2C8 is also capable of metabolizing both enantiomers to various metabolites. researchgate.netnih.gov While CYP1A2 has a minor role in the formation of norverapamil. pharmgkb.org

The inactivation of CYP3A by verapamil and its major metabolites, norverapamil and D-617, has been demonstrated, indicating a mechanism-based inhibition. nih.gov

Table 2: Major CYP Isoenzymes Involved in Verapamil Metabolism

| CYP Isoenzyme | Metabolic Reaction | Reference |

|---|---|---|

| CYP3A4 | N-dealkylation, N-demethylation | researchgate.net, nih.gov, drugbank.com, pharmgkb.org |

| CYP3A5 | N-dealkylation, N-demethylation | researchgate.net, nih.gov, drugbank.com, pharmgkb.org |

| CYP2C8 | O-demethylation, N-dealkylation, N-demethylation | researchgate.net, nih.gov, drugbank.com, pharmgkb.org |

| CYP2C9 | O-demethylation | researchgate.net, nih.gov, drugbank.com |

| CYP2C18 | O-demethylation | nih.gov, drugbank.com |

Quantitative Assessment of Metabolic Stability

In a typical metabolic stability assay, Verapamil-d6 hydrochloride is incubated with a preparation of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Samples are taken at various time points and analyzed using liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) label in this compound provides a distinct mass shift, allowing for its unambiguous detection and differentiation from the unlabeled verapamil and its metabolites. d-nb.info This enables the precise calculation of the rate of disappearance of the parent drug, providing a quantitative measure of its metabolic stability.

Table 1: Example Data from a Metabolic Stability Assay of this compound in Rat Liver Microsomes

| Time (minutes) | Verapamil-d6 HCl Concentration (µM) | % Remaining |

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.60 | 60 |

| 30 | 0.35 | 35 |

| 60 | 0.12 | 12 |

This is a representative data table and does not reflect actual experimental results.

Evaluation of Isotope Effects on Enzyme Kinetics and Metabolic Switching

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen bond is the rate-limiting step. The C-D bond is stronger than the C-H bond, and therefore requires more energy to break, often resulting in a slower reaction rate.

By comparing the metabolism of verapamil and this compound, researchers can elucidate the mechanisms of enzymatic reactions. A significant KIE suggests that the cleavage of a C-H bond at the labeled position is a critical step in the metabolic pathway. This information is invaluable for understanding the specific enzymatic processes involved in drug metabolism.

Furthermore, the presence of a deuterium label can sometimes lead to "metabolic switching," where the drug is metabolized through an alternative pathway. If the primary metabolic route is slowed down by the KIE, other metabolic pathways may become more prominent. Studying these shifts can reveal secondary metabolic routes that might not be apparent when studying the non-labeled drug alone. shimadzu.de

Pre-clinical Pharmacokinetic Studies Utilizing Isotopic Tracers in Non-Human Animal Models

This compound is extensively used in pre-clinical pharmacokinetic studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Comparative Absorption, Distribution, and Elimination Studies

Isotopically labeled compounds like this compound are invaluable for conducting comparative ADME studies. In these studies, a mixture of labeled and unlabeled drug (a so-called "cassette" dose) can be administered to animal models. The distinct mass of Verapamil-d6 allows for the simultaneous tracking of both compounds, enabling a direct comparison of their pharmacokinetic profiles. This approach can help to determine if there are any significant differences in how the labeled and unlabeled drugs are absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body. unt.edu

Animal studies have shown that verapamil is highly concentrated in tissues, including the lungs, with concentrations that can be 40-fold or higher than those in plasma. medrxiv.org

Table 2: Representative Pharmacokinetic Parameters of Verapamil and Verapamil-d6 in a Rat Model

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Verapamil | 150 | 1.5 | 600 |

| Verapamil-d6 | 145 | 1.6 | 590 |

This is a representative data table and does not reflect actual experimental results.

Investigation of Drug-Drug Interactions (DDIs) Mediated by Metabolic Pathways

Verapamil is a known inhibitor and substrate of the P-glycoprotein (P-gp) transporter and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. medchemexpress.com This makes it susceptible to drug-drug interactions (DDIs). This compound can be used as a probe to investigate these interactions in animal models. By co-administering this compound with another drug that is also a substrate or inhibitor of CYP3A4 or P-gp, researchers can assess the impact on verapamil's metabolism and transport. medchemexpress.com

For instance, a study might involve administering this compound to rats with and without a potent CYP3A4 inhibitor. A significant increase in the plasma concentration and a decrease in the clearance of Verapamil-d6 in the presence of the inhibitor would confirm a clinically relevant DDI mediated by this metabolic pathway.

Analysis of Stereoselective Pharmacokinetics in Animal Models

Verapamil is a chiral compound, existing as two enantiomers, (R)-verapamil and (S)-verapamil, which can have different pharmacological activities and pharmacokinetic properties. The metabolism of verapamil is stereoselective, with the S-enantiomer often being cleared more rapidly than the R-enantiomer. nih.gov

This compound can be synthesized as a specific enantiomer, such as (R)-(+)-Verapamil-d6 hydrochloride or (S)-(-)-Verapamil-d6 hydrochloride. medchemexpress.com These labeled enantiomers are crucial for studying the stereoselective pharmacokinetics in animal models. By administering a pseudoracemic mixture of one labeled enantiomer and one unlabeled enantiomer (e.g., (S)-(-)-Verapamil-d6 and (R)-(+)-Verapamil), researchers can precisely quantify the individual disposition of each enantiomer. researchgate.net

Studies using rat liver microsomes with a pseudoracemic mixture of verapamil have shown stereoselectivity in its metabolism. For example, the formation of the metabolite norverapamil showed a preference for the (S)-enantiomer. researchgate.net In contrast, another study observed significant substrate stereoselectivity for the formation of a different metabolite from the (R)-enantiomer. researchgate.net

Investigation of Molecular Interactions and Transport Mechanisms Utilizing Deuterated Verapamil

P-glycoprotein (P-gp) Substrate and Inhibitor Characterization

Verapamil (B1683045) is a well-established inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide array of xenobiotics from cells. scbt.comscielo.brnih.gov This efflux pump plays a significant role in drug disposition and multidrug resistance in cancer cells. nih.govnih.gov Verapamil-d6, as a deuterated analog of verapamil, is instrumental in studies designed to characterize the intricate interactions with P-gp.

In vitro transport assays are fundamental in determining whether a compound is a substrate or inhibitor of P-gp. Cell lines that overexpress P-gp, such as Caco-2 and L-MDR1 (LLC-PK1 cells transfected with the human MDR1 gene), are commonly employed for these studies. nih.govresearchgate.net Polarized transport experiments in these cell monolayers allow for the measurement of basal-to-apical and apical-to-basal permeability of a compound. A significantly higher basal-to-apical transport indicates that the compound is a substrate for an efflux transporter like P-gp.

Studies have shown that while some metabolites of verapamil are P-gp substrates, verapamil itself does not exhibit significant P-gp-dependent transport in Caco-2 cells. nih.govresearchgate.net However, verapamil and some of its metabolites are potent inhibitors of P-gp-mediated transport. nih.govresearchgate.net The inhibitory capacity is typically assessed by measuring the transport of a known P-gp substrate, such as digoxin (B3395198), in the presence of the inhibitor. nih.govresearchgate.net Verapamil has been shown to inhibit the P-gp-mediated transport of digoxin with an IC50 value of 1.1 µM. nih.govresearchgate.net

The use of Verapamil-d6 in these assays allows for precise quantification of its transport and its effect on the transport of other P-gp substrates, aiding in the determination of its inhibitory constants. The deuterium (B1214612) labeling provides a distinct mass signature, facilitating its detection and differentiation from other compounds in the experimental system.

Table 1: In Vitro P-gp Inhibition Data

| Compound | IC50 (µM) for Digoxin Transport Inhibition | P-gp Substrate |

|---|---|---|

| Verapamil | 1.1 nih.govresearchgate.net | No nih.govresearchgate.net |

| Norverapamil (B1221204) | 0.3 nih.govresearchgate.net | No nih.govresearchgate.net |

| D-703 | 1.6 nih.govresearchgate.net | No nih.govresearchgate.net |

| D-617 | >100 nih.govresearchgate.net | Yes nih.govresearchgate.net |

| D-620 | >100 nih.govresearchgate.net | Yes nih.govresearchgate.net |

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. P-gp is highly expressed in the endothelial cells of the BBB and actively transports a wide range of compounds out of the brain, limiting their penetration. biorxiv.org Verapamil-d6 is a valuable tool for in vivo studies in non-human animal models to investigate the role of P-gp at the BBB.

Radiolabeled forms of verapamil, such as [11C]verapamil, have been used in positron emission tomography (PET) imaging studies to assess P-gp function at the BBB. nih.gov These studies have demonstrated that inhibition of P-gp leads to a significant increase in the brain uptake of verapamil. For instance, co-administration of the P-gp inhibitor cyclosporin (B1163) A in rats resulted in a substantial increase in the brain-to-blood ratio of [3H]verapamil. researchgate.net

The use of Verapamil-d6 in such studies, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for accurate quantification of its concentration in the brain and blood. This data is crucial for determining the extent of BBB penetration and the efficacy of P-gp inhibitors in modulating this transport. These studies in animal models are essential for predicting the potential for drug-drug interactions at the human BBB. researchgate.net

Modulation of Other Transporters and Efflux Systems

While verapamil is most renowned for its interaction with P-gp, it is known to modulate other transporters and efflux systems as well. For instance, verapamil and its enantiomers have been shown to interact with the multidrug resistance-associated protein 1 (MRP1), another member of the ABC transporter family. medchemexpress.com Specifically, (S)-Verapamil has been found to inhibit the transport of leukotriene C4 and calcein (B42510) by MRP1. medchemexpress.com

Furthermore, some first-generation P-gp inhibitors like verapamil have been noted to have low transporter selectivity and may also inhibit other efflux transporters such as BCRP (Breast Cancer Resistance Protein). nih.govmdpi.com Verapamil's interaction extends to inhibiting CYP3A4, a major drug-metabolizing enzyme, which can lead to complex drug-drug interactions. medchemexpress.com The use of Verapamil-d6 in targeted studies helps to dissect these complex interactions by allowing for precise measurement of its effects on various transporters and enzymes, distinguishing its impact from that of other co-administered drugs.

Elucidation of Molecular Binding and Receptor Interaction Mechanisms

Understanding the molecular mechanisms by which verapamil binds to and inhibits transporters like P-gp is crucial for the rational design of more potent and selective inhibitors. Verapamil is known to function as both a substrate and an inhibitor of P-gp. nih.gov It is believed to interact with the drug-binding sites on P-gp, acting as a competitive inhibitor. scielo.br

Studies have suggested that verapamil interacts with at least two distinct sites on P-gp, leading to a biphasic activation of P-gp's ATPase activity. nih.gov This indicates a complex allosteric regulation of the transporter by verapamil. Furthermore, verapamil has been shown to interact with other receptors, such as the cardiac muscarinic receptor, where it modifies ligand binding through interaction with two distinct sites. nih.gov

Verapamil's interactions are not limited to mammalian cells. It has also been shown to inhibit the MmpS5/MmpL5 efflux pump in Mycobacterium tuberculosis, potentiating the activity of antitubercular drugs. biorxiv.org The use of Verapamil-d6 in biophysical studies, such as nuclear magnetic resonance (NMR) spectroscopy and fluorescence quenching assays, can provide detailed insights into these binding events. The deuterium label can serve as a probe to monitor conformational changes in the transporter upon binding, helping to elucidate the precise molecular interactions and the mechanism of inhibition.

Advanced Research Applications and Future Directions for Verapamil D6 Hydrochloride

The Gold Standard: Verapamil-d6 Hydrochloride as an Internal Standard

In the realm of quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS), this compound has emerged as a gold standard internal standard. aptochem.comscispace.comclearsynth.com An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. aptochem.com The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. aptochem.com

Deuterated standards, like this compound, are considered the superior choice for internal standards because their physical and chemical properties are nearly identical to their non-deuterated counterparts. aptochem.comclearsynth.com This ensures that the standard and the analyte behave similarly throughout the analytical process, from extraction to detection. aptochem.com The key difference lies in the mass, which allows the mass spectrometer to distinguish between the analyte (Verapamil) and the internal standard (this compound). aptochem.com This distinction is crucial for accurate quantification, especially in complex biological matrices where matrix effects can interfere with the analysis. clearsynth.com

The use of this compound significantly enhances the robustness and reliability of bioanalytical methods. clearsynth.comtexilajournal.com For instance, in a study quantifying the (R)- and (S)-enantiomers of Verapamil (B1683045) and its metabolite, Norverapamil (B1221204), in human plasma, Verapamil-d6 and Norverapamil-d6 were used as internal standards, demonstrating high recovery and precision. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for the simultaneous determination of Verapamil and Trandolapril in rat plasma successfully employed D6-Verapamil as an internal standard. dntb.gov.ua

Table 1: Bioanalytical Applications of this compound as an Internal Standard

| Analytical Method | Analyte(s) | Internal Standard(s) | Matrix | Key Findings | Reference(s) |

| LC-MS/MS | (R)- and (S)-Verapamil, (R)- and (S)-Norverapamil | D6-Verapamil, D6-Norverapamil | Human Plasma | High-throughput, selective, and validated method for pharmacokinetic studies. | nih.govresearchgate.net |

| UPLC-MS/MS | Verapamil, Trandolapril | D6-Verapamil, D6-Trandolapril | Rat Plasma | Rapid and sensitive method with good linearity and recovery. | dntb.gov.ua |

| LC-MS/MS | Enantiomers of Verapamil and Norverapamil | R-verapamil D6 HCl, S-verapamil D6 HCl, R-norverapamil D6 HCl, S-norverapamil D6 HCl | Human Plasma | High extraction efficiency and good resolution between enantiomers. | medrxiv.org |

Accelerating Drug Discovery: Applications in Early-Stage Research

The utility of this compound extends into the early stages of drug discovery and lead optimization. In this phase, researchers aim to identify and refine promising drug candidates. scispace.com The process often involves evaluating the metabolic stability of new chemical entities. informaticsjournals.co.in

Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), can alter the metabolic profile of a drug. informaticsjournals.co.in The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes mediated by enzymes like cytochrome P450 (CYP). informaticsjournals.co.inplos.org This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, including a longer half-life. informaticsjournals.co.in

By studying the effects of deuteration on a well-characterized drug like Verapamil, researchers can gain valuable insights into how this strategy can be applied to new drug candidates. Verapamil itself is a known inhibitor of P-glycoprotein (P-gp) and CYP3A4, both of which play significant roles in drug metabolism and disposition. medchemexpress.commedchemexpress.commedchemexpress.com Understanding how deuteration affects these interactions can inform the design of new drugs with improved efficacy and safety profiles.

Forging New Paths: Novel Research Probes and Derivatized Analogues

This compound serves as a valuable starting point for the development of novel research probes and derivatized analogues. These specialized molecules are instrumental in studying biological systems with high precision. For example, fluorescently labeled versions of Verapamil have been created to visualize its interaction with cells and tissues. medchemexpress.com

Furthermore, the synthesis of various deuterated analogues of Verapamil and its metabolites, such as Norverapamil-d7, allows for detailed investigations into their specific biological activities and metabolic pathways. medchemexpress.comresearchgate.net These derivatized compounds can be used to probe the structure and function of drug transporters like P-glycoprotein and multidrug resistance-associated proteins (MRPs), which are often involved in drug resistance. medchemexpress.compnas.org

The Digital Frontier: Computational and Theoretical Studies

Computational and theoretical approaches are increasingly integral to modern pharmaceutical research. This compound and its parent compound have been the subjects of numerous in silico studies, providing a deeper understanding of their behavior at the molecular level.

Molecular Modeling of Deuterated Verapamil with Enzymes and Transporters

Molecular modeling techniques, such as molecular docking, are used to predict the binding interactions between a ligand (like Verapamil) and a protein (like an enzyme or transporter). frontiersin.org These simulations can help to identify the key amino acid residues involved in binding and to understand the conformational changes that occur upon complex formation.

Studies have used molecular modeling to investigate the interaction of Verapamil with various proteins, including glycoside hydrolases and proteins involved in the advanced glycation end products (AGE) pathway. frontiersin.org While specific modeling studies on Verapamil-d6 are less common, the principles derived from modeling Verapamil are directly applicable. The subtle changes in bond length and vibrational frequencies upon deuteration can be incorporated into these models to refine our understanding of the kinetic isotope effect. mdpi.com

In Silico Prediction and Validation of Isotope Effects

Computational methods are also being developed to predict the kinetic isotope effect of deuteration on drug metabolism. plos.orgnih.gov These in silico tools can help to identify the optimal positions for deuteration in a drug molecule to achieve the desired pharmacokinetic improvements. plos.org

The prediction of these effects relies on a detailed understanding of the reaction mechanisms of drug-metabolizing enzymes. nih.gov By combining molecular docking with metabolic profiling and intrinsic clearance assessments of deuterated compounds, researchers can develop a more comprehensive picture of how deuteration will impact a drug's fate in the body. plos.org These computational approaches can help to explain why deuteration sometimes fails to produce a significant systemic enhancement of pharmacokinetic parameters. plos.orgnih.gov

A Synergistic Future: Integration with Emerging Technologies

The applications of this compound are set to expand further with the integration of emerging technologies in the pharmaceutical sciences. For instance, the use of advanced analytical techniques like high-resolution mass spectrometry and novel sample preparation methods like dried blood spot analysis will continue to enhance the precision and efficiency of bioanalysis. nih.gov

Furthermore, the combination of computational modeling with artificial intelligence and machine learning algorithms holds the promise of accelerating the drug discovery and optimization process. nih.gov By training these algorithms on large datasets of drug-protein interactions and metabolic profiles, including data from deuterated compounds like this compound, it may become possible to predict the properties of new drug candidates with greater accuracy.

High-Throughput Screening Methodologies Incorporating Deuterated Probes

In the realm of drug discovery and development, high-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds for biological activity. When these screening assays rely on liquid chromatography-mass spectrometry (LC-MS/MS) for detection and quantification, the use of stable isotope-labeled internal standards is considered the gold standard for ensuring data integrity. nih.govcerilliant.com In this context, this compound functions as a crucial analytical probe.

Its role is not that of a primary probe which elicits a biological response, but as a reference compound added at a known concentration to every sample. Because Verapamil-d6 is nearly identical to the non-deuterated analyte (verapamil), it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer. thermofisher.comscispace.com By comparing the detector response of the analyte to the constant signal of the internal standard, researchers can correct for experimental variability, including matrix effects where other molecules in the biological sample interfere with the signal. nih.govthermofisher.com This normalization is critical in HTS for minimizing false positives and negatives, ensuring that the identified "hits" are genuine.

The incorporation of deuterated standards like this compound enhances the robustness and reliability of HTS campaigns that aim to:

Identify new P-glycoprotein inhibitors.

Screen compound libraries for their interaction with metabolic enzymes like CYP3A4, which verapamil is known to inhibit.

Quantify drug uptake in cell-based assays that model transport across biological barriers.

Table 1: Role of Verapamil-d6 HCl in a Hypothetical LC-MS-Based HTS Assay This interactive table illustrates the principle of using a stable isotope-labeled internal standard (IS) to ensure accurate quantification in an HTS experiment designed to measure the uptake of a test compound in cells.

| Sample ID | Analyte Peak Area (Test Compound) | IS Peak Area (Verapamil-d6) | Matrix Effect | Calculated Concentration (Analyte Area / IS Area) | Interpretation |

|---|---|---|---|---|---|

| Control 1 | 100,000 | 50,000 | None | 2.0 | Baseline uptake |

| Control 2 | 98,000 | 49,000 | None | 2.0 | Consistent baseline |

| Test Sample A | 120,000 | 40,000 | Ion Suppression | 3.0 | Accurate high uptake |

| Test Sample B | 180,000 | 60,000 | Ion Enhancement | 3.0 | Accurate high uptake |

| Test Sample C | 120,000 | 50,000 | None | 2.4 | Moderate uptake |

Contributions to Systems Pharmacology and Translational Research (excluding human clinical translation)

Systems pharmacology aims to understand the effects of a drug on a biological system as a whole by integrating experimental data with computational modeling. Translational research seeks to "translate" findings from basic science into potential new treatments. This compound is a key enabling tool in both areas by facilitating the generation of precise and accurate pharmacokinetic (PK) data in preclinical animal models.

The ability to precisely quantify verapamil and its metabolites in plasma, tissues, and excreta from animal models is fundamental to building robust pharmacokinetic/pharmacodynamic (PK/PD) models. cdnsciencepub.com These models are central to systems pharmacology, helping researchers understand and predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuteration can make a compound more resistant to metabolic breakdown, which is a useful property for studying metabolic pathways. cdnsciencepub.combioscientia.de By using Verapamil-d6 as an internal standard to measure the non-deuterated drug, researchers can obtain the high-quality data needed to characterize its interactions with transporters like P-gp and its susceptibility to metabolic enzymes. researchgate.net

Table 2: Representative Preclinical Research Findings Utilizing Verapamil This interactive table summarizes findings from various non-clinical translational studies. Accurate quantification in these studies relies on robust analytical methods, for which this compound serves as an ideal internal standard.

| Research Area | Animal Model | Key Findings (Non-deuterated Verapamil) | Relevance to Systems/Translational Research | Representative Citation |

|---|---|---|---|---|

| Diabetes | Streptozotocin-induced diabetic mice | Lowered blood glucose, downregulated Txnip expression, and reduced β-cell apoptosis. | Demonstrates a potential mechanism for β-cell preservation, providing a rationale for exploring calcium channel blockers in diabetes. | plos.org |

| Myotonic Dystrophy | Bi-channelopathy mouse model (CaV1.1Δe29 ClC-1–/–) | Extended survival, improved body weight, and enhanced mobility (righting response). | Suggests that modulating calcium channels could be a therapeutic strategy for mitigating symptoms of myotonic dystrophy. | nih.gov |

| Neuroscience | Transgenic mouse model of Alzheimer's Disease | Showed age-dependent effects; young mice had reduced anxiety and improved short-term memory, while aged mice did not show behavioral benefits. | Provides insight into how the stage of a neurodegenerative disease might influence drug response, a key consideration for translational medicine. | nih.gov |

| Drug Transport | Sprague-Dawley Rats | Characterized the inhibition of P-glycoprotein at the blood-brain barrier by cyclosporine using verapamil as a P-gp substrate. | Helps in predicting drug-drug interactions at the blood-brain barrier, a critical factor in developing drugs for central nervous system disorders. | researchgate.net |

| Tuberculosis | In vitro / Mouse models | Inhibits bacterial efflux pumps, preventing drug tolerance. Concentrates significantly in lung tissue in animal models. | Provides a rationale for repurposing verapamil as an adjunctive therapy to overcome drug resistance in tuberculosis. | oup.com |

Q & A

Q. How to determine the purity of Verapamil-d6 Hydrochloride in pharmaceutical formulations?

The United States Pharmacopeia (USP) recommends reversed-phase HPLC with a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 3.0) for assay analysis. The procedure involves injecting standard and test solutions, measuring peak responses, and calculating purity using the formula:

where and are peak responses of the test and standard solutions, respectively. Assay limits are set at 99.0–101.0% to account for electrode variance .

Q. What chromatographic methods are used to identify related compounds in this compound?

USP guidelines specify HPLC with a C18 column and UV detection at 278 nm. System suitability solutions containing verapamil and its degradants (e.g., 3,4-dimethoxybenzaldehyde) are used to validate resolution. Impurity limits are set at ≤0.15% for individual impurities and ≤0.5% for total impurities. Retention times for verapamil and related compounds are standardized (e.g., 4.8 minutes for verapamil) .

Q. What USP reference standards are required for this compound analysis?

Critical standards include USP Verapamil Hydrochloride RS for identity and assay validation, and USP Verapamil Related Compound A RS for impurity profiling. These standards ensure consistency in retention times, peak symmetry, and system suitability parameters .

Advanced Research Questions

Q. How does deuterium substitution in this compound impact its pharmacokinetic properties?

Deuterium labeling alters metabolic stability by reducing first-pass metabolism via cytochrome P450 enzymes. Comparative pharmacokinetic studies using LC-MS/MS in animal models (e.g., rats) show prolonged half-life () and increased AUC (area under the curve) for Verapamil-d6 versus non-deuterated verapamil. Isotopic purity (>98%) must be confirmed via mass spectrometry to avoid confounding results .

Q. How to validate the isotopic purity of this compound during long-term storage?

Stability studies under controlled conditions (2–8°C, inert atmosphere) combined with periodic analysis via -NMR and high-resolution mass spectrometry (HRMS) are essential. Deuterium incorporation at specific positions (e.g., methyl-d3 groups) is monitored to detect isotopic exchange or degradation. Stock solutions should be aliquoted and stored at –80°C to minimize freeze-thaw cycles .

Q. What experimental designs are optimal for studying this compound in multidrug resistance (MDR) modulation?

In vitro assays using MRP1-overexpressing cell lines (e.g., HEK293/MRP1) assess calcein-AM efflux inhibition. IC values for Verapamil-d6 (e.g., 57 nM for IL-17A inhibition in mouse splenocytes) are compared to non-deuterated analogs to evaluate deuterium effects on transporter binding. Co-administration with chemotherapeutics (e.g., doxorubicin) quantifies synergistic reversal of drug resistance .

Data Contradiction and Methodological Challenges

Q. How to resolve discrepancies in assay results for this compound purity?

Discrepancies often arise from electrode variability in potentiometric titrations or column degradation in HPLC. USP revisions (e.g., increasing assay upper limits from 100.5% to 101.0%) address such issues. Statistical analysis (e.g., relative standard deviation ≤0.7% for replicate injections) and cross-validation with alternative methods (e.g., UV spectrophotometry) are recommended .

Q. How to validate analytical methods for this compound in biological matrices?

Follow ICH Q2(R1) guidelines by assessing linearity (1–100 µg/mL), recovery (>95% in spiked plasma), and matrix effects (e.g., ion suppression in LC-MS). Use deuterated internal standards (e.g., Verapamil-d6 N-β-D-glucuronide) to correct for variability in extraction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.